3-(Pyrimidin-2-yloxy)benzaldehyde 3-(Pyrimidin-2-yloxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 263349-26-4
VCID: VC1998037
InChI: InChI=1S/C11H8N2O2/c14-8-9-3-1-4-10(7-9)15-11-12-5-2-6-13-11/h1-8H
SMILES: C1=CC(=CC(=C1)OC2=NC=CC=N2)C=O
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol

3-(Pyrimidin-2-yloxy)benzaldehyde

CAS No.: 263349-26-4

Cat. No.: VC1998037

Molecular Formula: C11H8N2O2

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrimidin-2-yloxy)benzaldehyde - 263349-26-4

Specification

CAS No. 263349-26-4
Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
IUPAC Name 3-pyrimidin-2-yloxybenzaldehyde
Standard InChI InChI=1S/C11H8N2O2/c14-8-9-3-1-4-10(7-9)15-11-12-5-2-6-13-11/h1-8H
Standard InChI Key DWRSRAYKUJFONM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=NC=CC=N2)C=O
Canonical SMILES C1=CC(=CC(=C1)OC2=NC=CC=N2)C=O

Introduction

Chemical Identity and Fundamental Properties

Chemical Identification

3-(Pyrimidin-2-yloxy)benzaldehyde is identified by the CAS Registry Number 263349-26-4 and possesses the molecular formula C11H8N2O2 . The compound has several synonyms in scientific literature and commercial databases, including 3-(2-Pyrimidinyloxy)benzenecarbaldehyde, 2-(3-Formylphenoxy)pyrimidine, and Benzaldehyde, 3-(2-pyrimidinyloxy)- . This organic molecule belongs to the class of heterocyclic compounds containing both a pyrimidine ring and an aldehyde functional group. The systematic IUPAC name of the compound is 3-pyrimidin-2-yloxybenzaldehyde, which accurately describes its structural arrangement . The compound features a central benzaldehyde core with a pyrimidin-2-yloxy substituent at the meta position, creating a unique molecular architecture that contributes to its chemical reactivity and biological properties.

Physical and Chemical Properties

3-(Pyrimidin-2-yloxy)benzaldehyde has a molecular weight of 200.19 g/mol and exists as a solid at room temperature . It has a documented melting point range of 108-110°C, which is an important parameter for its identification and quality control . The compound demonstrates moderate solubility in aqueous solutions, with measurements showing solubility greater than 30 μg/mL at pH 7.4 . This relatively good water solubility enhances its potential for biological applications where aqueous compatibility is often required. The compound contains multiple functional groups including an aldehyde group on the benzene ring and the pyrimidine heterocycle, both of which provide reactive sites for further chemical modifications. The topological polar surface area (TPSA) of the compound is reported to be 52.1 Ų, which influences its ability to permeate cell membranes and potentially affects its biological activity . These physico-chemical properties collectively determine the behavior of 3-(Pyrimidin-2-yloxy)benzaldehyde in various chemical reactions and biological systems.

Synthesis and Production Methods

Synthetic Pathways

The synthesis of 3-(Pyrimidin-2-yloxy)benzaldehyde typically involves the reaction of pyrimidine derivatives with benzaldehyde or its derivatives. A common synthetic route employs nucleophilic aromatic substitution reactions, where 3-hydroxybenzaldehyde reacts with 2-chloropyrimidine under basic conditions. The reaction proceeds through the activation of the hydroxyl group on benzaldehyde, which then displaces the halogen on the pyrimidine ring to form the desired ether linkage. The base typically used in these reactions is potassium carbonate (K₂CO₃) or sodium hydride (NaH), which helps deprotonate the hydroxyl group to generate a more nucleophilic species. The reaction is generally conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process. Reaction times typically range from 12-24 hours to ensure complete conversion, and purification is commonly performed using column chromatography to isolate the pure product with high yield.

Applications in Scientific Research and Development

Pharmaceutical Research and Drug Development

3-(Pyrimidin-2-yloxy)benzaldehyde serves as an important intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders . The compound's unique structure allows medicinal chemists to create complex molecules with specific properties designed to interact with biological targets. In drug discovery, derivatives of 3-(Pyrimidin-2-yloxy)benzaldehyde have been investigated for their potential biological activities, including anti-inflammatory and antimicrobial properties. The pyrimidine moiety is particularly valuable in medicinal chemistry as it appears in many bioactive compounds and approved drugs. Research has shown that heterocyclic compounds containing pyrimidine rings often exhibit favorable pharmacokinetic properties and can interact with various cellular targets including enzymes and receptors. Additionally, the aldehyde functional group provides a reactive handle for further modifications, allowing researchers to build diverse chemical libraries for high-throughput screening and lead optimization in drug discovery campaigns.

Agrochemical Applications and Development

The use of 3-(Pyrimidin-2-yloxy)benzaldehyde in agrochemical research represents another significant application area . The compound and its derivatives are investigated in the formulation of herbicides and pesticides, contributing to advances in agricultural protection chemicals. The heterocyclic structure of the compound can be modified to enhance specificity toward target organisms while minimizing environmental impact. Researchers in agrochemical development value 3-(Pyrimidin-2-yloxy)benzaldehyde as a versatile building block that can be incorporated into molecules designed to inhibit specific metabolic pathways in plant pathogens or pests. The structural features of the compound allow for the creation of derivatives with optimized properties such as persistence in the environment, resistance to degradation, and selective toxicity. These properties are crucial for developing sustainable agricultural solutions that maintain crop yield while addressing environmental concerns.

Material Science and Polymer Chemistry

In material science, 3-(Pyrimidin-2-yloxy)benzaldehyde is explored for the development of novel materials including polymers and coatings with unique chemical and physical properties . The aldehyde group provides a reactive site for polymerization reactions, while the pyrimidine ring can contribute to electronic properties and intermolecular interactions. Researchers have investigated the incorporation of heterocyclic compounds like 3-(Pyrimidin-2-yloxy)benzaldehyde into polymer structures to modify characteristics such as thermal stability, mechanical strength, and optical properties. The aromatic nature of both the benzene and pyrimidine rings can contribute to π-stacking interactions, potentially enhancing the thermal and mechanical properties of resulting materials. Additionally, the presence of nitrogen atoms in the pyrimidine ring can facilitate coordination with metal ions, potentially leading to applications in coordination polymers and metal-organic frameworks with catalytic or sensing capabilities.

Biochemical Studies and Biological Research

3-(Pyrimidin-2-yloxy)benzaldehyde is utilized in biochemical studies investigating enzyme interactions and cellular processes . The compound's structure allows it to serve as a probe or substrate in enzymatic assays, providing insights into biological mechanisms and potential therapeutic targets. Researchers employ compounds like 3-(Pyrimidin-2-yloxy)benzaldehyde to study structure-activity relationships and to develop inhibitors of specific enzymes involved in disease processes. The heterocyclic nature of the compound may enable it to mimic natural substrates or ligands for certain biological receptors, making it valuable for understanding molecular recognition events. Such studies contribute to the fundamental understanding of cellular processes and can lead to the identification of novel therapeutic strategies for various diseases. Additionally, fluorescent derivatives of similar compounds have been developed for biological imaging applications, allowing researchers to visualize cellular processes with high specificity.

Future Research Perspectives

Research Gaps and Future Investigations

Despite the established applications of 3-(Pyrimidin-2-yloxy)benzaldehyde, several research gaps remain to be addressed. Detailed structure-activity relationship studies linking specific structural modifications to biological activities would enhance its utility in medicinal chemistry. Systematic investigations of reaction mechanisms involving this compound would improve synthetic methodologies and potentially lead to more efficient production methods. More comprehensive toxicological and environmental fate studies would provide valuable information for risk assessment and sustainable use. Additionally, the development of analytical methods specifically optimized for detection and quantification of 3-(Pyrimidin-2-yloxy)benzaldehyde and its derivatives in complex matrices would support research in areas such as metabolism studies and environmental monitoring. Addressing these knowledge gaps would enhance the scientific understanding of this versatile compound and potentially expand its applications across multiple research domains.

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